Fosthietan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 5.00X10+4 mg/L at 25 °C

Sol in acetone, chloroform, methanol, toluene

Synonyms

Canonical SMILES

Insecticide Mode of Action Research

One area of scientific research involving Fosthietan is investigating its mode of action as an insecticide. By understanding how Fosthietan disrupts the nervous system of insects, researchers can develop new and more targeted insecticides with lower environmental impact. Studies have shown that Fosthietan inhibits acetylcholinesterase, an enzyme crucial for proper nerve function in insects []. This disruption leads to uncontrolled muscle contractions and ultimately insect death [].

Environmental Fate Studies

Another research application of Fosthietan involves studying its environmental fate. This research helps scientists understand how Fosthietan breaks down in the environment, its persistence, and potential for contamination. Studies have shown that Fosthietan can degrade in soil and water, but the rate of degradation depends on various factors like temperature, pH, and microbial activity [].

Toxicity Testing

Due to its high toxicity, Fosthietan is sometimes used in scientific research to test the effectiveness of decontamination methods or personal protective equipment (PPE) for handling hazardous chemicals. Researchers can expose materials or equipment to Fosthietan in a controlled setting and then assess their effectiveness in preventing contamination [].

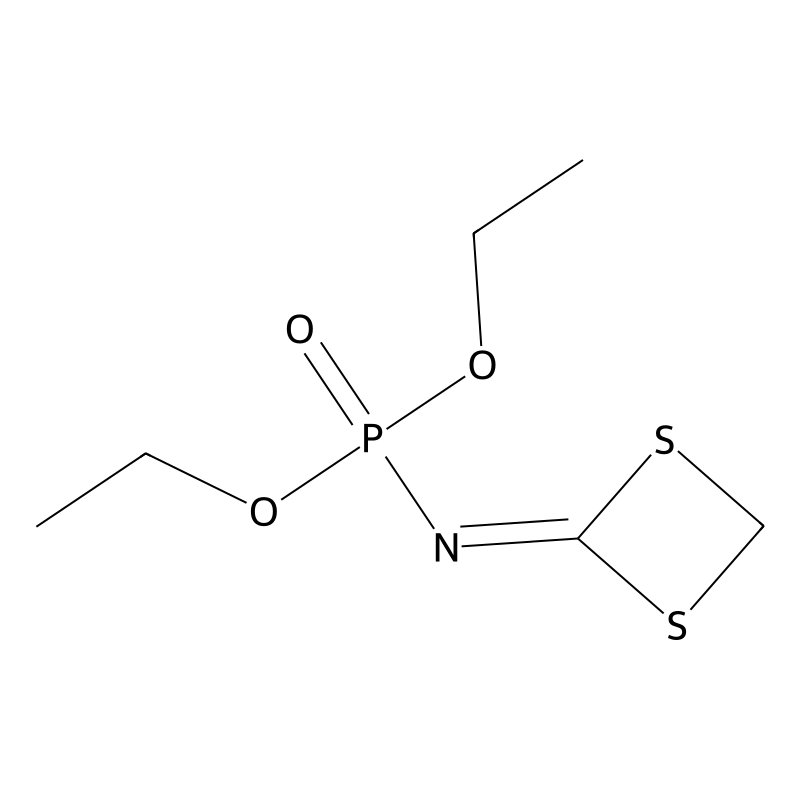

Fosthietan is a chemical compound with the molecular formula . It is primarily utilized in agricultural applications as an insecticide and nematicide. The compound belongs to the class of organophosphates and is characterized by its unique structure, which includes a dithietan ring. Fosthietan's effectiveness in pest control makes it a valuable tool in integrated pest management strategies.

As mentioned earlier, Fosthietan acts as an acetylcholinesterase inhibitor. By binding to the enzyme's active site, it prevents the breakdown of acetylcholine, leading to the accumulation of this neurotransmitter at nerve synapses. This disrupts normal nerve signaling, causing muscle tremors, paralysis, and eventually death in insects [].

The biological activity of Fosthietan is primarily linked to its role as a pesticide. It functions by disrupting the nervous system of target pests, leading to paralysis and death. While it has not been extensively studied for reproductive toxicity, related compounds have demonstrated neurotoxic effects, raising concerns about potential long-term impacts on non-target organisms .

Fosthietan can be synthesized through several methods involving the reaction of diethyl phosphorothioate with appropriate thioketones or related compounds. The synthesis typically requires controlled conditions to ensure the correct formation of the dithietan structure. Specific protocols may vary based on desired purity and yield, but detailed procedures are often proprietary or under patent protection.

Fosthietan is primarily applied in agriculture as an insecticide and nematicide. Its efficacy against a wide range of pests makes it suitable for various crops, contributing to higher agricultural yields. Additionally, its use in integrated pest management programs helps minimize the reliance on more harmful chemicals, promoting sustainable farming practices.

Fosthietan shares structural similarities with several other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Primary Use | Unique Aspects |

|---|---|---|---|

| Chlorpyrifos | Contains a chlorinated aromatic ring | Insecticide | Broad-spectrum activity |

| Malathion | Contains a thiophosphate group | Insecticide | Rapid degradation in the environment |

| Diazinon | Contains a pyrimidine ring | Insecticide | Effective against soil pests |

| Fosthietan | Dithietan ring with phosphorothioate group | Insecticide/Nematicide | Unique dithietan structure |

Fosthietan's distinct dithietan structure sets it apart from these similar compounds, potentially influencing its mode of action and environmental persistence.

Hydrolysis

Hydrolysis constitutes the primary degradation mechanism for Fosthietan in environmental systems, following patterns typical of organophosphorus compounds [1] [2] [3]. The compound undergoes chemical and enzymatic hydrolysis of phosphorus-oxygen bonds, which represents the most significant step in detoxification [2]. This process is enhanced under alkaline conditions, with degradation rates generally increasing with soil pH [3]. The hydrolytic pathway involves cleavage of the phosphotriester bonds, yielding diethyl phosphate derivatives and other alkyl phosphates that demonstrate significantly reduced toxicity compared to the parent compound [4] [5].

Environmental hydrolysis occurs through multiple mechanisms, including acid-catalyzed and base-catalyzed reactions, with the latter being particularly significant under natural soil conditions [6] [7]. The persistence of Fosthietan generally decreases with increasing soil pH, indicating that alkaline conditions favor hydrolytic degradation [3]. Temperature and moisture content also play critical roles in determining hydrolysis rates, with higher temperatures and adequate moisture accelerating the degradation process [8].

Oxidation

Oxidative degradation represents a crucial bioactivation pathway for Fosthietan, particularly involving cytochrome P450-mediated processes [9] [10]. The oxidative desulfuration converts the thion form (phosphorus-sulfur double bond) to the more toxic oxon form (phosphorus-oxygen double bond), which demonstrates enhanced inhibitory activity against acetylcholinesterase [4] [9]. This bioactivation process is mediated by hepatic microsomal enzymes and represents a significant factor in the compound's toxic potency [5].

The oxidation pathway includes stepwise oxidation of alkyl groups to hydroxy, oxo, or carboxy derivatives, which is well-documented for organophosphorus compounds [10]. Environmental oxidation can occur through both biotic and abiotic mechanisms, including photochemical oxidation and radical-mediated processes [7] [11]. The balance between desulfuration (bioactivation) and oxidative cleavage reactions determines the overall environmental toxicity profile of Fosthietan [9].

Microbial Metabolism

Microbial degradation constitutes a significant component of Fosthietan's environmental fate, occurring under both aerobic and anaerobic conditions [2] [3]. Soil microorganisms capable of organophosphorus degradation include various bacterial species such as Pseudomonas, Bacillus, and Arthrobacter, which possess hydrolytic enzymes including phosphotriesterases and carboxylesterases [2]. These enzymes cleave the phosphorus-leaving group bonds, resulting in more polar and less toxic metabolites [2].

Enhanced microbial degradation can develop following repeated applications of Fosthietan to agricultural soils, leading to decreased efficacy over time [8]. This phenomenon involves the selection and proliferation of microorganisms capable of utilizing organophosphorus compounds as carbon, phosphorus, or energy sources [2]. The development of enhanced degradation capabilities typically requires multiple exposure events and can persist for extended periods in soil systems [8].

Aerobic degradation generally proceeds more rapidly than anaerobic degradation, though both pathways contribute to overall environmental attenuation [12]. The microbial degradation process involves initial hydrolysis followed by further metabolism of the resulting phosphate esters and leaving groups [2]. Some bacterial strains demonstrate the ability to completely mineralize organophosphorus compounds to carbon dioxide, water, and inorganic phosphates [2].

Environmental Persistence and Bioavailability

Fosthietan demonstrates moderate environmental persistence characteristics that vary significantly across different environmental compartments [3] [13]. The compound's persistence is influenced by multiple factors including soil properties, climatic conditions, and microbial activity levels [3]. In non-sterile soils, half-life values range from 0.5 to 1.5 months, while in sterile soil conditions, persistence extends to 1-3 months, clearly demonstrating the critical role of biological degradation processes [3].

The persistence of Fosthietan exhibits strong correlations with soil organic matter content and clay composition, with increased persistence observed in soils with higher organic matter and clay content [3]. This relationship reflects the compound's adsorption characteristics and reduced bioavailability when bound to soil organic matter [3]. Conversely, acidic soils with low organic matter content demonstrate enhanced degradation rates but also increased leaching potential [3].

Environmental bioavailability of Fosthietan is characterized by weak soil adsorption, particularly in mineral soils, which increases with soil organic matter content [3] [13]. This weak adsorption behavior results in enhanced leaching potential, particularly in acidic soils with low organic matter content [3]. The compound's moderate solubility in organic solvents and relatively low volatility contribute to its environmental mobility and potential for groundwater contamination [13].

The bioavailability characteristics of Fosthietan have significant implications for both efficacy and environmental fate. Enhanced leaching potential in certain soil types may reduce the compound's effectiveness for pest control while simultaneously increasing the risk of groundwater contamination [3]. The compound's environmental persistence and potential for bioaccumulation necessitate careful management to mitigate ecological impacts [13].

Ecotoxicological Implications

Aquatic Ecosystems

Fosthietan's impact on aquatic ecosystems reflects the broader toxicological profile of organophosphorus compounds, which are known to affect non-target aquatic organisms through acetylcholinesterase inhibition [1] [14]. While specific acute toxicity data for Fosthietan in aquatic organisms remains limited in the available literature, the compound's structural characteristics and mode of action suggest significant potential for aquatic toxicity [15] [14].

Organophosphorus compounds, including those structurally similar to Fosthietan, demonstrate variable toxicity to aquatic invertebrates such as Daphnia magna, with typical effects including immobilization, altered feeding behavior, and mortality [16]. The stereoselective nature of Fosthietan toxicity, documented in related studies, indicates that specific stereoisomers may pose greater risks to aquatic organisms than others [17] [16]. This stereoselectivity has important implications for environmental risk assessment and regulatory considerations.

Aquatic exposure pathways for Fosthietan include direct application drift, surface runoff, and leaching from treated soils [18]. The compound's weak soil adsorption characteristics increase the likelihood of migration to surface water and groundwater systems [3]. In aquatic environments, Fosthietan undergoes rapid degradation through hydrolysis and oxidation processes, which generally favor water quality protection [18].

The compound's potential for bioaccumulation in aquatic food chains requires consideration, though organophosphorus compounds typically demonstrate shorter half-lives in organisms compared to persistent organic pollutants [5]. However, continuous exposure and contamination may result in detectable concentrations in aquatic organisms [19]. The rapid metabolism of organophosphorus compounds generally prevents biomagnification through trophic levels [19].

Terrestrial Ecosystems

Terrestrial ecotoxicological effects of Fosthietan encompass impacts on soil organisms, terrestrial invertebrates, and above-ground fauna [20]. The compound's mode of action through acetylcholinesterase inhibition affects nervous system function in various terrestrial arthropods, potentially impacting beneficial insects, pollinators, and soil-dwelling invertebrates [15] [14].

Soil organism effects include potential impacts on earthworms, ground-dwelling arthropods, and soil microorganisms that play essential roles in nutrient cycling and soil function [20]. The compound's persistence in soil systems, particularly under sterile conditions, may result in prolonged exposure of soil fauna to toxic concentrations [3]. However, the generally weak adsorption to soil organic matter may reduce bioavailability to some soil organisms [3].

Terrestrial vertebrate exposure occurs primarily through consumption of contaminated food items, direct contact with treated surfaces, and inhalation of volatilized compounds [20]. Birds and mammals may experience acute toxicity symptoms characteristic of organophosphorus poisoning, including neurological effects, digestive disturbances, and potentially mortality at sufficient exposure levels [15] [21].

The development of enhanced microbial degradation in soils receiving repeated Fosthietan applications may provide some protection for soil organisms by reducing persistence and bioavailability [8]. However, this same process may compromise the compound's pest control efficacy, potentially leading to increased application rates and greater environmental exposure [8].

The stereoisomeric composition of Fosthietan formulations significantly influences terrestrial ecotoxicological outcomes, with certain stereoisomers demonstrating markedly higher toxicity to both target and non-target organisms [17]. This stereoselectivity suggests that formulation approaches focusing on the most bioactive stereoisomers could potentially reduce overall environmental loading while maintaining pest control efficacy [17].

Purity

Physical Description

Color/Form

XLogP3

Exact Mass

Density

1.3 g/cu cm at 25 °C

LogP

Odor

Appearance

Storage

UNII

GHS Hazard Statements

H310: Fatal in contact with skin [Danger Acute toxicity, dermal]

Vapor Pressure

6.45e-06 mmHg

6.45X10-6 mm Hg at 25 °C

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Preparation: R.W. Addor, ZA 68 01064: idem, US 3470207 (1968, 1969 to American Cyanamid).

General Manufacturing Information

Introduced by American Cyanamid in 1972 under code number AC 64475. US patent 3,476,837.

Nem-A-Tak discontinued by American Cyanamid Co.

...Effective in soil at 1 to 5 kg ai/ha. Care in application required to avoid phytotoxicity.